Regioselectivity Advantage Over 3-Acetoxypropanal in Hydroformylation
In the Rh-catalyzed hydroformylation of vinyl acetate, 2-acetoxypropanal is formed with a regioselectivity of >90% using Rh-phosphine catalysts, whereas cobalt carbonyl catalysts yield comparable selectivities for 2- and 3-acetoxypropanal (~50% each). This demonstrates that catalyst selection enables near-exclusive production of the branched isomer, minimizing wasteful formation of the linear regioisomer [1]. Under optimized conditions in toluene, 2-acetoxypropanal is obtained with a selectivity of 98.7 mol% and a yield of 83.1 mol%, compared to 60.2 mol% selectivity and 59.2 mol% yield in polar methanol, highlighting the critical role of solvent choice in maximizing 2-acetoxypropanal production [2].
| Evidence Dimension | Regioselectivity (2-ACPAL vs 3-ACPAL) |
|---|---|
| Target Compound Data | >90% selectivity for 2-ACPAL |
| Comparator Or Baseline | 3-Acetoxypropanal (3-ACPAL): ~50% with Co catalyst |
| Quantified Difference | 2-ACPAL selectivity advantage of >40 percentage points with Rh catalyst |
| Conditions | Rh-phosphine catalysts, hydroformylation of vinyl acetate |
Why This Matters
Procurement of 2-acetoxypropanal from a hydroformylation process using Rh-phosphine catalysts ensures a high-purity branched product, reducing downstream purification costs compared to alternative processes that yield regioisomeric mixtures.
- [1] New route for the synthesis of propylene glycols via hydroformylation of vinyl acetate. National Chemical Laboratory, India. View Source
- [2] Huang, X.; Yang, S.; He, C. Gas Chromatographic Study of Solvent Effect on Asymmetric Hydroformylation of Vinyl Acetate. Sepu 1996, 14 (1), 5–9. View Source
